REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:18]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([O:7][CH3:18])=[O:6]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux over 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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WASH
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Details
|
The solution was washed once with water, saturated aqueous sodium hydrogencarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine and dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
Filtration and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)OC)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |